molecular formula C21H26N4O4 B12178880 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-(morpholin-4-yl)butane-1,4-dione

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-(morpholin-4-yl)butane-1,4-dione

Cat. No.: B12178880
M. Wt: 398.5 g/mol
InChI Key: RGDALRSETRUAGG-UHFFFAOYSA-N
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Description

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-(morpholin-4-yl)butane-1,4-dione is a complex organic compound that features an indole nucleus, a piperazine ring, and a morpholine ring. The indole nucleus is a significant structure in medicinal chemistry due to its presence in various bioactive molecules. This compound’s unique structure makes it a subject of interest in various fields, including medicinal chemistry, pharmacology, and organic synthesis.

Preparation Methods

The synthesis of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-(morpholin-4-yl)butane-1,4-dione typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the addition of the morpholine ring. The final step involves the formation of the butane-1,4-dione moiety, which can be achieved through various carbonylation reactions .

Chemical Reactions Analysis

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-(morpholin-4-yl)butane-1,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The indole nucleus can be oxidized to form various oxindole derivatives.

    Reduction: The carbonyl groups in the butane-1,4-dione moiety can be reduced to form alcohols.

    Substitution: The piperazine and morpholine rings can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-(morpholin-4-yl)butane-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-(morpholin-4-yl)butane-1,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The indole nucleus can bind to various receptors, modulating their activity and leading to various biological effects. The piperazine and morpholine rings enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-(morpholin-4-yl)butane-1,4-dione can be compared with other indole derivatives, such as:

    1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione: This compound has a similar structure but features a pyrrolidine ring instead of a morpholine ring, which may affect its biological activity and chemical reactivity.

    2-({4-[(5-chloro-1H-indol-2-yl)sulfonyl]piperazin-1-yl}carbonyl)thieno[3,2-b]pyridine 4-oxide: This compound contains a thienopyridine ring and a sulfonyl group, which confer different chemical properties and biological activities.

The uniqueness of this compound lies in its combination of the indole, piperazine, and morpholine rings, which provide a versatile scaffold for the development of new therapeutic agents and research tools.

Properties

Molecular Formula

C21H26N4O4

Molecular Weight

398.5 g/mol

IUPAC Name

1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-morpholin-4-ylbutane-1,4-dione

InChI

InChI=1S/C21H26N4O4/c26-19(5-6-20(27)24-11-13-29-14-12-24)23-7-9-25(10-8-23)21(28)18-15-16-3-1-2-4-17(16)22-18/h1-4,15,22H,5-14H2

InChI Key

RGDALRSETRUAGG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)N2CCOCC2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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